molecular formula C15H14N2O4 B2403677 4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 320417-09-2

4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2403677
CAS No.: 320417-09-2
M. Wt: 286.287
InChI Key: UIBGZGQMTKXKIE-MHWRWJLKSA-N
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Description

Properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylphenoxy)-3-nitrophenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGZGQMTKXKIE-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. One common synthetic route includes the following steps:

    Formylation: The addition of a formyl group to the benzene ring.

    Oximation: The conversion of the aldehyde group to an oxime.

The reaction conditions for these steps often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group and the oxime group are key functional groups that contribute to its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Aromatic Core

Table 1: Core Structural Modifications and Their Effects
Compound Name (CAS) Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
Target Compound (320417-09-2) 4-Methylphenoxy, nitro, O-methyloxime C₁₅H₁₄N₂O₄ 286.28 Reference compound
4-[(4-Methylphenyl)sulfanyl] analogue (477852-04-3) Sulfanyl (S) replaces phenoxy (O) C₁₅H₁₄N₂O₃S 302.35 Increased lipophilicity; potential enhanced metabolic stability
4-[(4-Chlorobenzyl)sulfanyl] analogue (102151-86-0) Chlorobenzyl-sulfanyl substituent C₁₅H₁₃ClN₂O₃S 338.80 Electronegative Cl atom improves oxidative stability
Piperazino derivative (383147-17-9) Piperazino-benzoyl group C₂₀H₂₂N₄O₄ 382.41 Bulkier structure; possible kinase inhibition due to piperazine
Key Observations:
  • Sulfanyl vs. Phenoxy: The sulfanyl group (C–S–C) in 477852-04-3 increases molecular weight by ~16 g/mol compared to the target compound’s phenoxy group (C–O–C). Sulfur’s lower electronegativity may enhance membrane permeability .
  • Chlorine Substitution : The chlorobenzyl-sulfanyl analogue (102151-86-0) introduces a halogen, likely improving binding affinity in medicinal applications via halogen bonding .

Functional Group Modifications

Table 2: Oxime and Nitro Group Variations
Compound Name (CAS) Functional Group Modifications Biological Implications References
Target Compound (320417-09-2) O-methyloxime, nitro Oxime may act as a chelator; nitro group enables redox activity
3-Nitro-4-(phenylsulfanyl) oxime (477852-27-0) Oxime retained; phenylsulfanyl substituent Similar redox potential; altered steric effects
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime Pyranone core replaces benzene Potential antifungal activity due to heterocycle
Key Observations:
  • Oxime Retention : Most analogues retain the O-methyloxime group, critical for metal ion chelation or enzyme inhibition.
  • Nitro Group : Universally present in compared compounds, suggesting its role in electron-deficient aromatic interactions.

Physicochemical and Application Differences

  • Lipophilicity : Sulfanyl and chlorobenzyl derivatives exhibit higher logP values than the target compound, favoring blood-brain barrier penetration .
  • Solubility: Piperazino derivatives (e.g., 383147-17-9) may have lower aqueous solubility due to increased molecular weight and rigidity .
  • Medicinal Chemistry: Piperazino derivatives are explored for kinase inhibition, while sulfanyl analogues may target cysteine proteases .

Biological Activity

4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is an organic compound characterized by its complex structure, which includes a nitro group, a methoxy group, and a phenoxy group attached to a benzene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • IUPAC Name: this compound
  • CAS Number: 320417-09-2
  • Molecular Formula: C16H16N2O3
  • Molecular Weight: 284.31 g/mol

The compound's structure allows for various chemical reactions, including reduction, substitution, and oxidation. Its functional groups play a significant role in its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth.

Case Study: Antibacterial Activity

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating significant antibacterial activity.

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro studies revealed that it inhibited the growth of Candida albicans with an MIC of 30 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The nitro group is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins.

Table: Summary of Biological Activities

Activity TypeTest OrganismMIC (µg/mL)Reference
AntibacterialE. coli50
AntibacterialS. aureus50
AntifungalC. albicans30

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules with enhanced biological activities.

Organic Synthesis

This compound is utilized as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

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